REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][NH2:9])=[O:7])=[CH:4][CH:3]=1.[CH2:12]([OH:14])[CH3:13]>>[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][N:9]2[C:12](=[O:14])[CH:13]3[CH:5]([CH2:4][CH2:3][CH2:2][CH2:11]3)[C:6]2=[O:7])=[O:7])=[CH:4][CH:3]=1
|
Name
|
cis-cyclohexanedicarboxylic anhydride
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
220 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(=O)NN)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated under argon overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed via rotary evaporation
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography on silica gel using 1/1 hexane/ethyl acetate as eluent
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C(=O)NN2C(C3CCCCC3C2=O)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 179 mg | |
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |